

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Nitrophenyl)-3-thiosemicarbazide

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Compound of Interest

Compound Name: 4-(2-Nitrophenyl)-3-thiosemicarbazide

Cat. No.: B1308181

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Spectroscopic Analysis of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of **4-(2-Nitrophenyl)-3-thiosemicarbazide**, a molecule of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with the experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

The key physicochemical and spectroscopic data for **4-(2-Nitrophenyl)-3-thiosemicarbazide** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ N ₄ O ₂ S[1]
Molecular Weight	212.23 g/mol [1][2]
Appearance	Yellowish solid (predicted)
Melting Point	164-165°C (decomposes)[3]
CAS Number	73305-12-1[1][3]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
FTIR (KBr, cm ⁻¹)	$\nu(\text{N-H})$: 3400-3100, $\nu(\text{C-H aromatic})$: 3100-3000, $\nu(\text{C=S})$: 1250-1020, $\nu(\text{NO}_2)$: 1550-1500 and 1370-1320
¹ H NMR (DMSO-d ₆ , ppm)	δ 10.0-9.0 (s, 2H, NH), δ 8.5-7.0 (m, 4H, Ar-H), δ 5.0-4.0 (br s, 2H, NH ₂)
¹³ C NMR (DMSO-d ₆ , ppm)	δ 180-170 (C=S), δ 150-120 (Ar-C), δ 145 (Ar-C-NO ₂), δ 135 (Ar-C-NH)
Mass Spectrometry (m/z)	Predicted [M+H] ⁺ : 213.0441

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide

The synthesis of **4-(2-Nitrophenyl)-3-thiosemicarbazide** is typically achieved through the reaction of 2-nitrophenyl isothiocyanate with hydrazine hydrate in an alcoholic solvent.

Materials:

- 2-Nitrophenyl isothiocyanate

- Hydrazine hydrate
- Ethanol
- Deionized water

Procedure:

- Dissolve 2-nitrophenyl isothiocyanate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, collect the precipitated product by vacuum filtration.
- Wash the solid with cold deionized water and then a small amount of cold ethanol.
- Dry the purified product under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.

- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

- An FTIR spectrometer with a KBr pellet press.

Sample Preparation:

- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation:

- A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Acquisition Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive.
- Mass Range: 50-500 m/z.
- Capillary Voltage: 3-4 kV.
- Fragmentor Voltage: Adjusted to observe both the molecular ion and fragment ions.

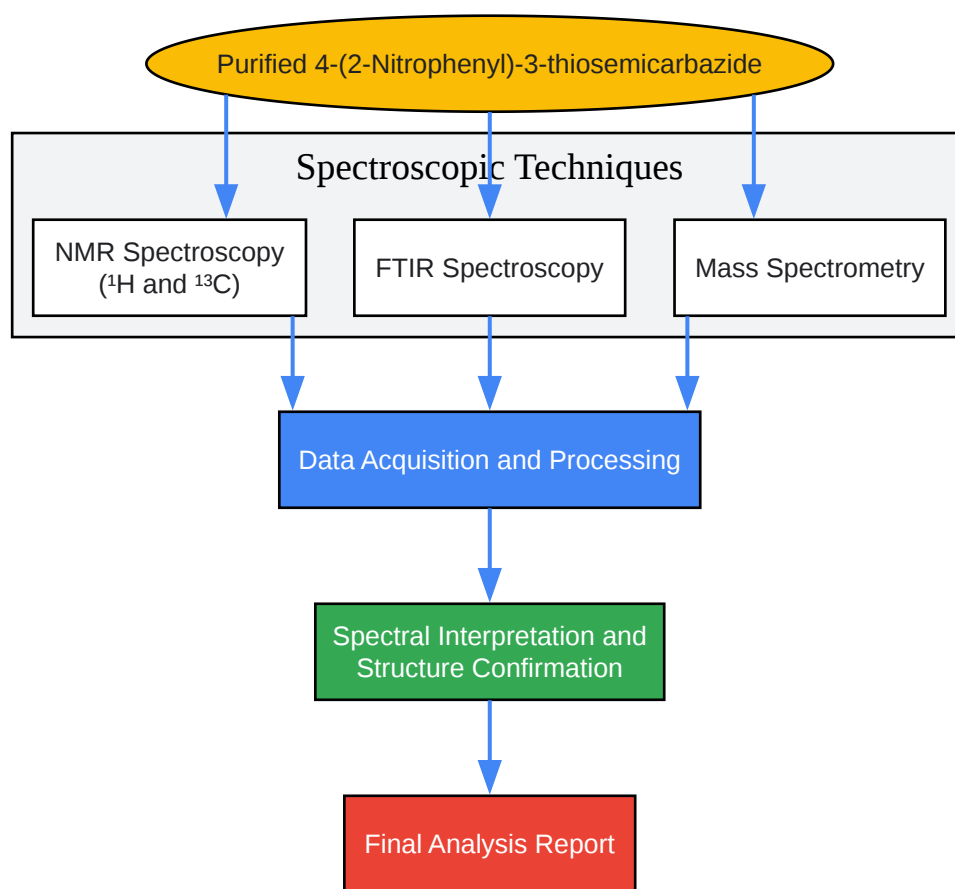
Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of **4-(2-Nitrophenyl)-3-thiosemicarbazide**.



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Caption: Synthetic workflow for **4-(2-Nitrophenyl)-3-thiosemicarbazide**.



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Caption: Workflow for the spectroscopic analysis of the synthesized compound.

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